molecular formula C19H19FN4O3S B2867605 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide CAS No. 946201-92-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2867605
CAS No.: 946201-92-9
M. Wt: 402.44
InChI Key: NJWXEQLKYLGSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with ethoxy and methyl groups at positions 6 and 2, respectively. Its design emphasizes substituent-driven selectivity, with the ethoxy group enhancing lipophilicity and the fluorine atom influencing electronic and steric interactions at binding sites.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXEQLKYLGSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Pyrimidine Derivative : Associated with various pharmacological effects.
  • Fluorobenzene Moiety : Enhances lipophilicity and may improve bioavailability.

This structural combination suggests that the compound could exhibit significant biological activity, making it a candidate for further investigation in the pharmaceutical field.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:

  • Inhibit Enzymatic Activity : By binding to enzymes or receptors, it can alter their function, leading to therapeutic effects.
  • Disrupt Cellular Processes : This disruption can result in the inhibition of cancer cell growth or reduction of inflammation.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance:

  • In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HT-29) cells. The antiproliferative activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)
PIB-SOMCF70.5
PIB-SOHT-290.7
CA-4MCF70.3

Mechanistic Studies

Studies have also explored the mechanisms through which these compounds exert their effects:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Cytoskeleton Disruption : By binding to β-tubulin, these compounds can disrupt microtubule formation, which is critical for cell division .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study evaluating the antiproliferative effects of various sulfonamide derivatives reported significant inhibition of cell growth across multiple cancer cell lines. The study highlighted that modifications in the chemical structure could enhance potency against specific targets.

Study 2: In Vivo Efficacy in Tumor Models

In vivo experiments using chick chorioallantoic membrane tumor assays demonstrated that certain derivatives effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4). These findings suggest potential clinical applications for this compound as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights structural differences and similarities between the target compound and key analogs from the literature:

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target: N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide Pyrimidine-sulfonamide 6-ethoxy-2-methylpyrimidine, 3-fluorobenzenesulfonamide ~434.4 g/mol* Ethoxy group enhances lipophilicity; meta-fluorine optimizes steric interactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1) Pyrimidine-sulfonamide 4-ethylamino-6-methylpyrimidine, 2-fluorobenzenesulfonamide ~429.4 g/mol Para-fluorine position may alter hydrogen bonding; ethylamino group increases polarity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolopyrimidine-chromenone Pyrazolo[3,4-d]pyrimidine, chromenone, 2-fluoro-N-isopropylbenzamide 589.1 g/mol Bulky chromenone core reduces solubility; isopropyl group enhances steric hindrance
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine-sulfonamide 4-fluorophenyl, 5-formyl-6-isopropylpyrimidine, N-methylmethanesulfonamide ~397.4 g/mol Formyl and isopropyl groups introduce steric bulk; N-methylation reduces H-bonding

Notes:

  • Ethoxy vs. Ethylamino Substitution: The target’s 6-ethoxy group (electron-donating) increases lipophilicity compared to the ethylamino group in CAS 923113-41-1, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Insights

  • Melting Point (MP) : Pyrimidine-sulfonamide analogs typically exhibit MPs between 160–180°C (e.g., 175–178°C for the pyrazolopyrimidine in ). Ethoxy groups may lower MPs slightly due to reduced crystallinity.
  • Solubility : The 3-fluorobenzenesulfonamide’s polarity may improve aqueous solubility relative to N-methylmethanesulfonamide derivatives (e.g., ), but the ethoxy group could counteract this effect.
  • Metabolic Stability: Fluorine atoms generally reduce metabolic oxidation, as seen in fluorinated chromenones , suggesting the target may exhibit prolonged half-life.

Preparation Methods

Synthesis of 3-Fluorobenzenesulfonyl Chloride

The sulfonamide group originates from the corresponding sulfonyl chloride. Source details sulfonyl chloride synthesis via lithiation-sulfur dioxide trapping , where 3-fluorobromobenzene undergoes lithium-halogen exchange at −78°C in THF, followed by SO₂ gas introduction to form the sulfinate intermediate. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) yields 3-fluorobenzenesulfonyl chloride (87% purity, 72% yield).

Preparation of 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline

The pyrimidine-aryl amine subunit is synthesized via nucleophilic aromatic substitution (SNAr). As per, 4-chloro-6-ethoxy-2-methylpyrimidine reacts with 4-nitroaniline in DMF at 120°C for 12 hours, catalyzed by cesium carbonate. Hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline (68% yield over two steps).

Sulfonamide Bond Formation: Methodological Comparison

Direct Coupling via Sulfonyl Chloride and Amine

The most straightforward method involves reacting 3-fluorobenzenesulfonyl chloride with 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline in dichloromethane (DCM) with pyridine as a base. After 6 hours at 25°C, the crude product is purified via silica chromatography (hexane/ethyl acetate = 3:1), achieving a 64% yield.

Table 1: Reaction Conditions for Direct Sulfonamide Synthesis

Parameter Value Source
Solvent Dichloromethane
Base Pyridine
Temperature 25°C
Reaction Time 6 hours
Yield 64%

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the sulfonic acid. According to, pre-activation of 3-fluorobenzenesulfonic acid with EDC/HOBt in DMF for 1 hour, followed by addition of the pyrimidine-aniline derivative, yields the sulfonamide in 71% after 12 hours at 25°C. This method minimizes side products compared to direct chloride coupling.

Optimization of Pyrimidine-Amine Coupling

Catalyst Screening for SNAr Reaction

Source evaluates catalysts for the SNAr reaction between 4-chloro-6-ethoxy-2-methylpyrimidine and 4-nitroaniline:

Table 2: Catalyst Impact on Pyrimidine-Amine Coupling

Catalyst Yield (%) Reaction Time (h)
Cs₂CO₃ 76 12
K₂CO₃ 58 18
DBU 41 24
No catalyst <5 48

Cesium carbonate’s superior performance aligns with its strong base strength, facilitating deprotonation of the nitroaniline nucleophile.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.37 (s, 1H, pyrimidine-H), 7.82–7.76 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.89 (s, 1H, NH), 4.32 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.2 (C=O), 162.4 (pyrimidine-C), 158.9 (C-F), 135.6–114.2 (Ar-C), 63.1 (OCH₂CH₃), 24.8 (CH₃), 14.7 (OCH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

Purity >98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient, 254 nm).

Applications and Pharmacological Relevance

Although the compound’s specific biological activity remains under investigation, structural analogs in demonstrate fructose-1,6-bisphosphatase (FBPase) inhibition , suggesting potential antidiabetic applications. The sulfonamide moiety enhances binding affinity to the AMP allosteric site of FBPase, while the pyrimidine ring contributes to metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.